molecular formula C20H19ClN4O3S B2587101 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1189996-71-1

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride

Cat. No.: B2587101
CAS No.: 1189996-71-1
M. Wt: 430.91
InChI Key: XKKFASZUDRILGV-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a chemical compound designed for research and development purposes. It belongs to a class of molecules based on a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a structure recognized in medicinal chemistry for its potential as a key intermediate or building block in the synthesis of more complex bioactive molecules . The core structure is frequently functionalized at the 2-position of the thiazolo ring and the 5-position of the pyridine ring, as seen in various analogs such as those with 3-phenoxybenzamide or 4-(ethylthio)benzamide substitutions . The presence of the benzyl group at the 5-position of the pyridine ring and a nitro-substituted benzamide at the 2-position of the thiazole ring defines this specific compound. Researchers may investigate this molecule as a potential precursor or candidate in drug discovery efforts, particularly for probing biological pathways where related thiazolopyridine compounds have shown activity . The nitro group on the benzamide moiety offers a handle for further chemical modification, making it a versatile intermediate for exploring structure-activity relationships. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S.ClH/c25-19(15-7-4-8-16(11-15)24(26)27)22-20-21-17-9-10-23(13-18(17)28-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,21,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFASZUDRILGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and antimicrobial activities, and discusses relevant case studies and experimental findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • CAS Number: 327077-32-7
  • Molecular Formula: C15H16N4O3S

Physical Properties

PropertyValue
Purity95%
Physical FormSolid
Molecular Weight336.38 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thiazolo[5,4-c]pyridine derivatives. For instance, a study evaluated various derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain nitro-substituted compounds exhibited significant cytotoxic effects:

  • Compound 5 showed IC50 values of 2.12 μM (A549) and 0.85 μM (NCI-H358), indicating strong activity.
  • Compound 6 also demonstrated potent activity across all tested lines with IC50 values ranging from 2 to 7 μM.

These findings suggest that modifications in the thiazolo[5,4-c]pyridine structure can enhance antitumor efficacy.

Antimicrobial Activity

The antimicrobial properties of thiazolo derivatives have also been explored. A study employing broth microdilution methods tested compounds against various bacterial strains:

  • Gram-positive: Staphylococcus aureus
  • Gram-negative: Escherichia coli

Results showed that several derivatives exhibited notable antimicrobial activity, with some compounds demonstrating effectiveness comparable to standard antibiotics.

Case Study 1: Antitumor Efficacy in vitro

In a comprehensive study published in PMC, researchers synthesized a series of thiazolo derivatives and assessed their cytotoxicity against lung cancer cell lines. The results were promising:

  • Table 1: Cytotoxicity Data
CompoundCell LineIC50 (μM)
5A5492.12
6HCC8275.13
8NCI-H3586.48

The data indicate a clear trend where modifications to the chemical structure significantly influence biological activity.

Case Study 2: Selectivity and Toxicity

Another critical aspect investigated was the selectivity of these compounds towards cancer cells compared to normal cells (MRC-5 fibroblasts). Some compounds exhibited moderate cytotoxicity against normal cells, suggesting that further optimization is necessary to enhance selectivity and reduce potential toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo[5,4-c]pyridine Core

N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide
  • Molecular Formula : C14H14N4O3S
  • Molecular Weight : 318.35 g/mol
  • Key Differences : Replaces the benzyl group with a methyl substituent.
  • Lower molecular weight (318 vs. ~443 g/mol) may enhance pharmacokinetic properties like diffusion rates .
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide Hydrochloride
  • Molecular Formula : C8H12ClN3OS
  • Molecular Weight : 233.72 g/mol
  • Key Differences : Lacks both the benzyl and nitrobenzamide groups; features a simpler acetamide substituent.
  • Impact :
    • Minimal steric hindrance and lower lipophilicity, likely reducing target engagement but improving aqueous solubility.
    • Shorter synthesis route due to fewer functional groups .

Variations in the Benzamide Moiety

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
  • Molecular Formula : C24H28ClN3OS
  • Molecular Weight : 442.02 g/mol
  • Key Differences : Substitutes 3-nitrobenzamide with 4-tert-butylbenzamide.
  • Absence of nitro group eliminates electron-withdrawing effects, which may alter electronic interactions with targets .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride
  • Molecular Formula : C22H22ClFN3OS (estimated)
  • Key Differences : Replaces nitrobenzamide with 4-fluorophenylacetamide.
  • Impact :
    • Fluorine’s electronegativity may introduce halogen bonding, improving binding specificity.
    • Acetamide linker reduces rigidity compared to benzamide, possibly affecting conformational stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Impact
Target Compound C20H19ClN4O3S ~442.87 5-Benzyl, 3-nitrobenzamide Balanced lipophilicity, strong electron effects
N-(5-Methyl-...-3-nitrobenzamide C14H14N4O3S 318.35 5-Methyl, 3-nitrobenzamide Higher solubility, lower steric bulk
N-(4,5,6,7-Tetrahydro...acetamide HCl C8H12ClN3OS 233.72 Acetamide Improved solubility, reduced target affinity
N-(5-Benzyl...-4-(tert-butyl)benzamide HCl C24H28ClN3OS 442.02 5-Benzyl, 4-tert-butylbenzamide Enhanced metabolic stability, lower solubility
N-(5-Benzyl...-2-(4-fluorophenyl)acetamide HCl C22H22ClFN3OS (est.) ~441.94 5-Benzyl, 4-fluoroacetamide Halogen bonding, conformational flexibility

Research Implications

  • Electron-Withdrawing vs. Hydrophobic Groups : The nitro group in the target compound may favor interactions with positively charged residues in enzymes, whereas tert-butyl or fluorophenyl groups prioritize hydrophobic binding pockets .
  • Synthetic Accessibility : Simpler analogs (e.g., acetamide derivatives) are easier to synthesize but may lack specificity compared to nitrobenzamide-containing compounds .

Q & A

Q. What are the key synthetic routes for N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride?

The compound is synthesized via sequential amide couplings and deprotection steps. A validated approach involves:

  • Reacting a Boc-protected cyclohexylamine derivative with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride in the presence of bases like DBU or triethylamine to form an intermediate .
  • Deprotecting the intermediate under acidic conditions, followed by coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride using coupling agents like HATU or EDCI .
  • Final purification via recrystallization or column chromatography.

Q. Which analytical methods are recommended for characterizing this compound?

Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 318.0787 for the free base) and isotopic patterns .
  • NMR Spectroscopy: Analyze substituent effects (e.g., benzyl protons at δ 4.5–5.0 ppm, nitro group deshielding aromatic protons) .
  • HPLC-PDA: Assess purity (>98%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How does structural modification of the thiazolo-pyridine core influence anticoagulant activity in related compounds?

Studies on analogous Factor Xa inhibitors (e.g., Edoxaban intermediates) reveal:

  • The 5-methyl group on the thiazolo-pyridine enhances binding to the S4 pocket of Factor Xa via hydrophobic interactions .
  • Substitution at the 2-position (e.g., benzyl vs. smaller alkyl groups) modulates selectivity against off-target serine proteases .
  • Nitrobenzamide moieties improve solubility and metabolic stability compared to halogenated analogs .

Q. What strategies optimize reaction yields during the final amide coupling step?

Key optimizations include:

  • Base Selection: DBU or diisopropylethylamine minimizes side reactions (e.g., epimerization) compared to stronger bases like sodium hydride .
  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while low temperatures (0–5°C) suppress nitro group reduction .
  • Catalysis: Use of DMAP accelerates coupling efficiency by stabilizing reactive intermediates .

Q. How do stability studies inform storage and handling protocols for this compound?

Stability data indicate:

  • Light Sensitivity: The nitro group undergoes photodegradation; store in amber vials under inert gas (N₂/Ar) .
  • Hydrolytic Degradation: Susceptible to hydrolysis in aqueous buffers (pH < 3 or > 8); lyophilized formulations are recommended for long-term storage .

Q. What computational tools are used to predict binding modes in Factor Xa inhibition studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations highlight:

  • Hydrogen bonding between the nitro group and Gly219 backbone in Factor Xa’s active site .
  • π-Stacking interactions between the benzyl group and Tyr228 side chain, critical for inhibitory potency .

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